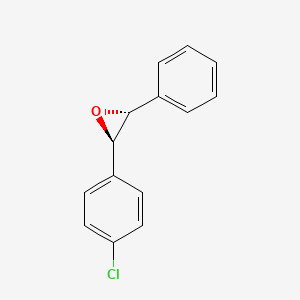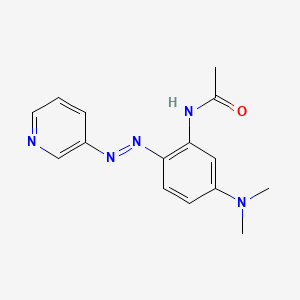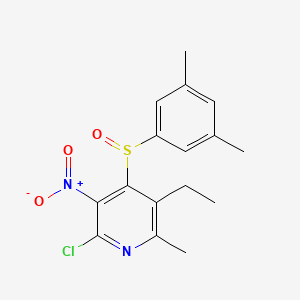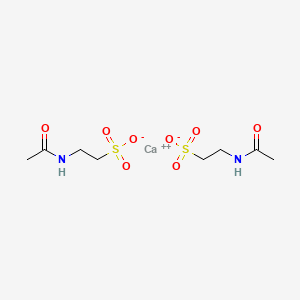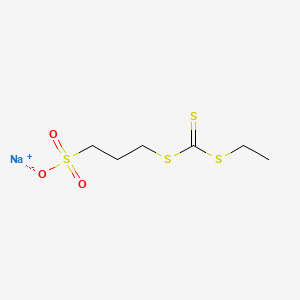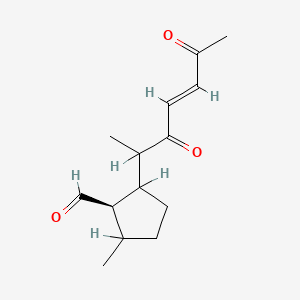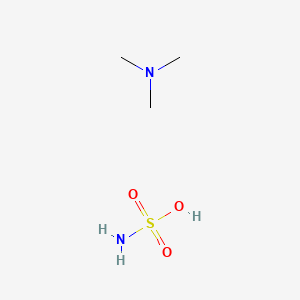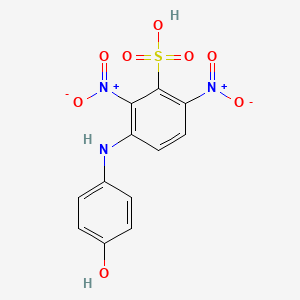
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid is a complex organic compound characterized by the presence of a hydroxyphenyl group, amino group, and dinitrobenzenesulphonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid typically involves the nitration of 4-aminophenol followed by sulfonation. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective nitration and sulfonation of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the nitration of 4-aminophenol to form 4-nitroaniline. This intermediate is then subjected to further nitration and sulfonation to yield the final product. The process requires careful control of reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like chlorosulfonic acid and sulfur trioxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid involves its interaction with molecular targets and pathways:
Antioxidant Activity: The phenolic group confers significant antioxidative potential, modulating oxidative stress pathways.
Anticancer Activity: The compound exerts its effects by reducing cell viability and suppressing cell migration, potentially through the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((4-Hydroxyphenyl)amino)propanoic acid: Known for its antioxidant and anticancer properties.
4-Hydroxyphenylacetic acid: Exhibits similar antioxidative properties and is used in various biological applications.
Uniqueness
3-((4-Hydroxyphenyl)amino)-2,6-dinitrobenzenesulphonic acid is unique due to its combination of hydroxyphenyl, amino, and dinitrobenzenesulphonic acid moieties, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
94094-80-1 |
|---|---|
Molekularformel |
C12H9N3O8S |
Molekulargewicht |
355.28 g/mol |
IUPAC-Name |
3-(4-hydroxyanilino)-2,6-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C12H9N3O8S/c16-8-3-1-7(2-4-8)13-9-5-6-10(14(17)18)12(24(21,22)23)11(9)15(19)20/h1-6,13,16H,(H,21,22,23) |
InChI-Schlüssel |
YFPQLLJMKAPUQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C(C(=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



